Cas no 1261457-91-3 (3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile)

3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile is a halogenated pyridine derivative with a difluorophenyl substituent and an acetonitrile functional group. This compound is of interest in agrochemical and pharmaceutical research due to its structural features, which contribute to its potential as an intermediate in the synthesis of biologically active molecules. The presence of multiple halogen atoms enhances its reactivity, facilitating further derivatization. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of novel compounds with tailored properties. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory use.
3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile structure
1261457-91-3 structure
Product Name:3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile
CAS No:1261457-91-3
MF:C13H6Cl2F2N2
MW:299.102947711945
CID:4913187
Update Time:2025-10-22

3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile
    • Inchi: 1S/C13H6Cl2F2N2/c14-9-6-19-13(11(15)7(9)4-5-18)8-2-1-3-10(16)12(8)17/h1-3,6H,4H2
    • InChI Key: RHSMHGZNNKDSBU-UHFFFAOYSA-N
    • SMILES: ClC1=C(CC#N)C(=CN=C1C1C=CC=C(C=1F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 360
  • XLogP3: 3.6
  • Topological Polar Surface Area: 36.7

3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026001078-250mg
3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile
1261457-91-3 97%
250mg
$646.00 2023-09-03
Alichem
A026001078-500mg
3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile
1261457-91-3 97%
500mg
$970.20 2023-09-03
Alichem
A026001078-1g
3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile
1261457-91-3 97%
1g
$1612.80 2023-09-03

Additional information on 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile

Introduction to 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile (CAS No. 1261457-91-3) and Its Emerging Applications in Chemical Biology

3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile (CAS No. 1261457-91-3) is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound, featuring a pyridine core substituted with chloro and fluoro groups, exhibits promising characteristics for pharmaceutical and agrochemical applications. Its molecular structure not only makes it a valuable intermediate in synthetic chemistry but also positions it as a potential lead compound for drug discovery initiatives.

The pyridine moiety is a cornerstone in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. The presence of chloro and fluoro substituents on the pyridine ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further derivatization. The acetonitrile group at the 4-position introduces a polar moiety that can modulate solubility and binding affinity, further expanding its utility in biochemical assays.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity. Studies have indicated that derivatives of 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile exhibit inhibitory effects on various kinases and other enzymes implicated in cancer progression. The electron-withdrawing nature of the fluoro groups has been particularly noted for enhancing binding interactions with target proteins, a phenomenon that has been validated through molecular docking simulations.

In parallel, synthetic methodologies have been refined to streamline the preparation of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the pyridine scaffold, reducing both reaction times and byproduct formation. These improvements align with the growing emphasis on green chemistry principles, where sustainability is integrated into every step of drug development.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile as a scaffold for novel therapeutics. Preclinical studies have demonstrated its efficacy in models of inflammatory diseases and neurodegeneration. The compound's ability to modulate key signaling pathways has opened avenues for treating conditions that are currently challenging to manage with existing medications.

Moreover, agrochemical applications are emerging as another promising frontier for this compound. Its structural features make it a viable candidate for developing novel pesticides that target specific enzymatic pathways in pests while maintaining low toxicity to non-target organisms. This aligns with global efforts to reduce the environmental impact of agricultural practices without compromising crop yields.

The synthesis and application of 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile also highlight the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating laboratory discoveries into tangible benefits for society. As research continues to uncover new applications for this compound, its role in advancing chemical biology is set to expand further.

In conclusion, 3,5-Dichloro-2-(2,3-difluorophenyl)pyridine-4-acetonitrile (CAS No. 1261457-91-3) represents a cornerstone in modern chemical biology research. Its unique structural attributes combined with its versatility in synthetic applications make it a compound of choice for drug discovery initiatives across multiple therapeutic areas. As scientific understanding evolves and methodologies advance, this molecule is poised to play an increasingly pivotal role in shaping the future of medicinal chemistry.

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